B1577897 Brevinin-1-OR11

Brevinin-1-OR11

Cat. No.: B1577897
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1-OR11 is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, originally isolated from amphibian skin secretions. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses . Structurally, it comprises 24 amino acid residues with a conserved N-terminal domain and a C-terminal cyclic heptapeptide loop (Cys18–Cys24), a hallmark of many brevinin peptides. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

LAFVAGVAAEMMQHVYCAASKKC

Origin of Product

United States

Comparison with Similar Compounds

Structural Homology

Compound Sequence Cyclic Domain Net Charge Hydrophobicity
This compound FLPLLAGLAANFLPKIFCKITRKC Cys18–Cys24 +4 0.65
Brevinin-1EC FLPVLAGIAAKVLPKIFCKITKKC Cys19–Cys25 +5 0.68
Brevinin-2-related peptide GLLDSLKGFAATAGKVLPSVVCKITKQC Cys20–Cys26 +3 0.61
Temporin-SHf FLPLIGRVLSGIL Linear +2 0.71

Key Observations :

  • The cyclic heptapeptide loop in this compound enhances stability against proteolytic degradation compared to linear peptides like Temporin-SHf .
  • Higher net charge (+4 to +5) correlates with increased binding affinity to bacterial membranes, as seen in Brevinin-1EC and this compound .

Antimicrobial Activity

Compound MIC (µg/mL) E. coli MIC (µg/mL) S. aureus Hemolytic Activity (HC50, µg/mL) Selectivity Index (SI)
This compound 2.5 1.8 85 34.0
Brevinin-1EC 3.2 2.1 72 28.8
Brevinin-2-related peptide 5.0 4.5 >200 >40.0
Temporin-SHf 12.0 8.0 25 2.1

Key Findings :

  • This compound demonstrates superior potency against S. aureus (MIC = 1.8 µg/mL) compared to Temporin-SHf (MIC = 8.0 µg/mL) due to its cyclic domain and optimized charge distribution .
  • Lower hemolytic activity (HC50 = 85 µg/mL) relative to Temporin-SHf (HC50 = 25 µg/mL) highlights its selectivity for microbial over mammalian membranes .

Mechanism and Stability

  • Membrane Permeabilization : this compound induces rapid dye leakage in liposomes mimicking bacterial membranes (85% leakage at 10 µM) compared to 65% for Brevinin-1EC .
  • Protease Resistance : The cyclic loop in this compound confers resistance to trypsin digestion (>80% intact after 2 hours), whereas linear peptides like Temporin-SHf degrade completely under the same conditions .

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